molecular formula C7H12N2O3 B14283178 N~1~-Formylhexanediamide CAS No. 137816-75-2

N~1~-Formylhexanediamide

Cat. No.: B14283178
CAS No.: 137816-75-2
M. Wt: 172.18 g/mol
InChI Key: ITOULTDETPQAHB-UHFFFAOYSA-N
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Description

N~1~-Formylhexanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a formyl group attached to the nitrogen atom of a hexanediamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Formylhexanediamide can be synthesized through several methods. One common approach involves the reaction of hexanediamine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N1-Formylhexanediamide may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N1-Formylhexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert N1-Formylhexanediamide to primary amines.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N~1~-Formylhexanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be utilized in the study of enzyme-substrate interactions and protein modifications.

    Industry: N1-Formylhexanediamide can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N1-Formylhexanediamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

    N-Formylmethionine: Another formylated amide with applications in protein synthesis.

    N-Formylglycine: Used in the study of glycosylation processes.

    Hexanediamide: The parent compound without the formyl group.

Uniqueness: N1-Formylhexanediamide is unique due to the presence of both a formyl group and a hexanediamide structure, which imparts specific chemical properties and reactivity. This combination makes it a valuable compound for various applications that require precise control over molecular interactions and reactivity.

Properties

CAS No.

137816-75-2

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N'-formylhexanediamide

InChI

InChI=1S/C7H12N2O3/c8-6(11)3-1-2-4-7(12)9-5-10/h5H,1-4H2,(H2,8,11)(H,9,10,12)

InChI Key

ITOULTDETPQAHB-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NC=O)CC(=O)N

Origin of Product

United States

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